molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B039096
M. Wt: 199.05 g/mol
InChI Key: UZGNFPCHQUHZAI-UHFFFAOYSA-N
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Patent
US07652137B2

Procedure details

A solution of Br2 (18.1 mL, 56.2 g, 0.351 mol) in dry CH2Cl2 (250 mL) was added dropwise over a period of 1 h 45 min to a stirred and cooled (−5° C.) solution of 2 (42.22 g, 0.351 mol) in dry CH2Cl2 (410 mL)-pyridine (40 mL). The yellow suspension was stirred at 0° C. for 45 min and poured into a mixture of saturated aqueous NaHCO3 (800 mL) and saturated aqueous Na2S2O3 (100 mL). Methanol (10 mL) was added and the lower organic layer was separated and dried over MgSO4. The aqueous layer was extracted with AcOEt:MeOH=99:1 (7×1000 mL). These extracts were also dried with MgSO4. The organic solutions were combined and concentrated to afford 5 (59.17 g, 85%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.07 (tt, J=8.4, 1.1 Hz, 2H), 3.64 (t, J=8.4 Hz, 2H), 4.47 (bs, 1H), 7.31 (m, 1H), 7.85 (dt, J=2.1, 0.9 Hz, 1H).
Name
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
42.22 g
Type
reactant
Reaction Step Two
Quantity
410 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[CH2:5][CH2:4]1.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl.CO.N1C=CC=CC=1>[Br:1][C:10]1[CH:11]=[C:6]2[CH2:5][CH2:4][NH:3][C:7]2=[N:8][CH:9]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
18.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.22 g
Type
reactant
Smiles
N1CCC=2C1=NC=CC2
Name
Quantity
410 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The yellow suspension was stirred at 0° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the lower organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These extracts were also dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NCC2
Measurements
Type Value Analysis
AMOUNT: MASS 59.17 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.